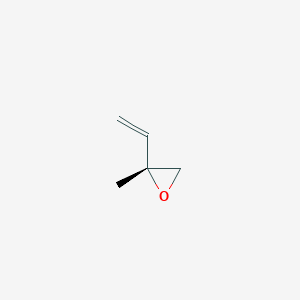

(3R)-3,4-epoxy-3-methylbut-1-ene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H8O |

|---|---|

分子量 |

84.12 g/mol |

IUPAC 名称 |

(2R)-2-ethenyl-2-methyloxirane |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6-5/h3H,1,4H2,2H3/t5-/m1/s1 |

InChI 键 |

FVCDMHWSPLRYAB-RXMQYKEDSA-N |

SMILES |

CC1(CO1)C=C |

手性 SMILES |

C[C@]1(CO1)C=C |

规范 SMILES |

CC1(CO1)C=C |

产品来源 |

United States |

Synthetic Methodologies for 3r 3,4 Epoxy 3 Methylbut 1 Ene

Stereoselective Epoxidation Strategies

Stereoselective epoxidation reactions are a cornerstone for the synthesis of enantiomerically pure epoxides like (3R)-3,4-epoxy-3-methylbut-1-ene. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the oxidation of a prochiral alkene.

Asymmetric Epoxidation of Allylic Alcohols (e.g., Sharpless Epoxidation Analogs)

The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction employs a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)₄], an optically active dialkyl tartrate (most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgorganic-chemistry.org The presence of 3Å or 4Å molecular sieves is essential for achieving high yields and enantioselectivities. harvard.edu

The stereochemistry of the resulting epoxide is dictated by the chirality of the dialkyl tartrate used. For the synthesis of this compound, the precursor would be 3-methyl-3-buten-1-ol. The choice of L-(+)-tartrate or D-(−)-tartrate directs the epoxidation to opposite faces of the double bond. A mnemonic can be used to predict the stereochemical outcome: with L-(+)-DET, the epoxide is formed on the "bottom" face of the alkene when drawn in a specific orientation, while D-(−)-DET directs epoxidation to the "top" face. harvard.edu

The Sharpless epoxidation is known for its broad substrate scope with primary and secondary allylic alcohols. wikipedia.org It can also be used for the kinetic resolution of racemic mixtures of secondary 2,3-epoxyalcohols, sometimes achieving enantiomeric excesses approaching 100%. wikipedia.org

| Catalyst Component | Role in Reaction |

| Titanium tetraisopropoxide | Lewis acid, coordinates with the allylic alcohol and oxidant |

| Dialkyl tartrate (e.g., DET, DIPT) | Chiral ligand, induces enantioselectivity |

| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |

| Molecular Sieves (3Å or 4Å) | Removes water to improve catalyst activity and selectivity |

Organocatalytic Asymmetric Epoxidation Approaches

The field of asymmetric organocatalysis has provided powerful metal-free alternatives for the epoxidation of alkenes. nih.gov For α,β-unsaturated aldehydes, chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers, have proven effective in catalyzing their epoxidation with high enantioselectivity. rsc.orgorganic-chemistry.org These reactions often utilize common and environmentally benign oxidants like hydrogen peroxide. organic-chemistry.org

The mechanism typically involves the formation of a chiral iminium ion intermediate from the α,β-unsaturated aldehyde and the secondary amine catalyst. This activation lowers the LUMO of the alkene, making it more susceptible to nucleophilic attack by the oxidant. The chiral environment provided by the catalyst directs the oxidant to one face of the double bond, leading to an enantioenriched epoxide.

While direct organocatalytic epoxidation of an unactivated alkene like isoprene (B109036) to this compound is challenging, these methods are highly effective for related substrates and highlight the potential of organocatalysis in asymmetric synthesis. nih.gov The development of new organocatalysts continues to expand the scope of these transformations. nih.gov

Metal-Catalyzed Epoxidation for Enantiocontrol

Beyond the titanium-based Sharpless system, other metal complexes have been developed for the asymmetric epoxidation of alkenes. For instance, complexes of ytterbium and gadolinium with chiral BINOL-derived ligands have shown promise in the epoxidation of α,β-unsaturated enones. dicp.ac.cn The addition of water can sometimes improve the enantiomeric excess in these systems. dicp.ac.cn

In some cases, different metal catalysts can lead to opposite enantiomers of the epoxide product, a phenomenon known as enantiodivergence. For example, chiral catalysts derived from VANOL ligands with aluminum and boron have been shown to produce opposite epoxide enantiomers from aldehydes and diazoacetamides with high asymmetric induction. chemrxiv.org

The heterogeneously catalyzed epoxidation of 1,3-butadiene (B125203) to 3,4-epoxy-1-butene can be achieved using a silver catalyst supported on alumina (B75360) and promoted with cesium. kit.edu While this industrial process is not inherently asymmetric, it provides a basis for the development of chiral heterogeneous catalysts that could potentially lead to an enantioselective synthesis of this compound from a related starting material.

Biocatalytic Synthesis and Enzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo- and regioselectivity.

Derivation from Isoprene via Alkene Monooxygenase (EC 1.14.13.69)

Isoprene, or 2-methyl-1,3-butadiene, is a naturally occurring volatile organic compound produced by many plants and animals. wikipedia.org The biosynthesis of isoprene in plants occurs through the methyl-erythritol 4-phosphate (MEP) pathway. wikipedia.org

The direct enzymatic epoxidation of isoprene can yield this compound. This transformation can be accomplished by alkene monooxygenases. For example, isoprene monooxygenase from Rhodococcus sp. AD45 has been shown to catalyze the epoxidation of isoprene. The regioselectivity of this enzymatic reaction can be influenced by the specific strain and reaction conditions.

Chemoenzymatic Desymmetrization Strategies

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve a desired transformation. One such approach is the desymmetrization of a prochiral or meso-epoxide. For instance, the hydrolytic ring-opening of meso-epoxides can be catalyzed by chiral phosphoric acids in an organocatalytic variant that mimics enzymatic mechanisms. nih.gov This method allows for the stereocontrolled synthesis of diols from epoxides. nih.gov While not a direct synthesis of the target epoxide, this demonstrates the power of using catalytic methods to resolve or desymmetrize epoxide precursors.

Synthesis from Chiral Precursors and Chiral Pool Materials

A primary strategy for obtaining enantiomerically pure this compound involves the use of starting materials that already possess the desired stereochemistry. This approach leverages the abundance of naturally occurring chiral molecules or synthetically derived chiral synthons.

Enantiomerically enriched synthons, such as derivatives of Roche ester, are powerful starting points for complex chiral molecules. Protected "Roche Aldehydes," like (2R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylpropanal, are common starting materials in the synthesis of polyketides and related natural products. orgsyn.org These aldehydes can be derived from the corresponding Roche ester. orgsyn.org The synthetic route to these aldehydes can be more direct and cost-effective through methods like the hydroformylation of protected allyl alcohol, as compared to the traditional reduction-oxidation sequence from the ester. orgsyn.org

| Precursor Type | Example | Significance |

| Chiral Aldehyde | (2R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylpropanal | A versatile building block derived from Roche ester, used in polyketide synthesis. orgsyn.org |

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction that proceeds through a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org When applied asymmetrically, it becomes a powerful tool for creating chiral molecules. In the context of synthesizing precursors for this compound, an asymmetric Claisen rearrangement can establish the key stereocenter.

The reaction typically involves the thermal rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The development of asymmetric variants has been a focus of research, employing chiral substrates to transfer chirality intramolecularly or using external chiral activators with achiral substrates. rsc.org For instance, the Johnson-Claisen rearrangement, which reacts an allylic alcohol with an orthoester, can yield a γ,δ-unsaturated ester, a potential precursor after further modification. wikipedia.org While often requiring high temperatures, the reaction can be catalyzed by weak acids. wikipedia.org

| Rearrangement Type | General Transformation | Key Features |

| Asymmetric Claisen Rearrangement | Achiral/Chiral Allyl Vinyl Ether → Chiral γ,δ-Unsaturated Carbonyl | Intramolecular chirality transfer or use of external chiral catalysts. rsc.org |

| Johnson-Claisen Rearrangement | Allylic Alcohol + Orthoester → γ,δ-Unsaturated Ester | Can be catalyzed by weak acids; establishes a key carbon-carbon bond. wikipedia.org |

Kinetic Resolution Techniques in Epoxide Synthesis and Purification

Kinetic resolution is a crucial technique for separating a racemic mixture of enantiomers. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures due to their intrinsic chirality. arkat-usa.orgresearchgate.net This method can be applied to enhance the enantiomeric purity of epoxides or their precursors. Lipase-catalyzed acetylation is a common approach where one enantiomer of a racemic alcohol is acylated at a much faster rate than the other, allowing for their separation. researchgate.net The choice of enzyme, solvent, and acylating agent can significantly influence the efficiency and enantioselectivity of the resolution. mdpi.com For example, the enantioselectivity of lipase-catalyzed reactions can be enhanced in certain ionic liquids compared to common organic solvents. researchgate.net

| Enzyme Type | Reaction | Significance |

| Lipases (e.g., Candida rugosa lipase) | Enantioselective acylation or hydrolysis | High enantioselectivity, applicable to a wide range of substrates for producing enantiopure compounds. arkat-usa.orgmdpi.com |

The direct resolution of racemic epoxide mixtures is a highly effective strategy for obtaining enantiopure epoxides. One of the most prominent methods is the Jacobsen hydrolytic kinetic resolution (HKR). wikipedia.org This technique employs a chiral salen-cobalt complex to catalyze the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the other enantiomer unreacted and in high enantiomeric excess. ethz.ch This method has been shown to be effective for a variety of terminal epoxides, affording both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric purity. wikipedia.org The HKR can be a powerful tool as it can provide yields of the recovered epoxide approaching the theoretical maximum of 50% with excellent enantiomeric excess. wikipedia.org

| Resolution Method | Catalyst/Reagent | Outcome |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)Co(III) complex and water | Enantioselective ring-opening of one epoxide enantiomer, leaving the other enriched. wikipedia.orgethz.ch |

| Nucleophilic Ring-Opening | Chiral catalyst and a nucleophile (e.g., azide) | Enantioselective opening of one epoxide enantiomer to yield an enantioenriched epoxide and a functionalized product. wikipedia.org |

Chemical Reactivity and Transformations of 3r 3,4 Epoxy 3 Methylbut 1 Ene

Regio- and Stereoselective Epoxide Ring-Opening Reactions

The presence of a tertiary carbon and a vinyl group adjacent to the epoxide ring in (3R)-3,4-epoxy-3-methylbut-1-ene influences the regioselectivity of its ring-opening reactions. Nucleophilic attack can occur at either of the two carbons of the epoxide ring. The outcome is dependent on the nature of the nucleophile and the reaction conditions.

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols. growingscience.comorganic-chemistry.org These compounds are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. growingscience.com The ring-opening of this compound with amines can proceed with high regioselectivity. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon of the epoxide in an SN2-type reaction.

For instance, the reaction with a primary or secondary amine would be expected to yield a 1,3-amino alcohol. nih.gov The regioselectivity can be influenced by the use of catalysts. For example, zinc(II) perchlorate (B79767) has been shown to be an efficient catalyst for the aminolysis of epoxides, leading to high yields and excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org

Table 1: Examples of Aminolysis Reactions of Epoxides

| Epoxide | Amine | Catalyst | Product | Yield (%) | Reference |

| Styrene (B11656) Oxide | Aniline | Sulfated Tin Oxide | 2-Anilino-2-phenylethan-1-ol | Good to High | growingscience.com |

| Various Epoxides | Various Amines | Zinc(II) perchlorate | β-Amino Alcohols | High | organic-chemistry.org |

| meso-Epoxides | Aromatic Amines | Sc(OSO3C12H25)3 / Chiral Bipyridine | β-Amino Alcohols | High | organic-chemistry.org |

The ring-opening of epoxides with thiols, or thiolysis, provides a direct route to β-hydroxy sulfides. Similar to aminolysis, this reaction typically proceeds via an SN2 mechanism, with the thiolate anion attacking the less substituted carbon of the epoxide. A glutathione-dependent activity has been observed for the degradation of 3,4-epoxy-3-methyl-1-butene in cell extracts, suggesting a biological thiolysis pathway. ebi.ac.uk This indicates that glutathione (B108866) (GSH) can act as a nucleophile, opening the epoxide ring to form a conjugate. ebi.ac.uk This process is implicated in the detoxification of reactive epoxides. ebi.ac.uk

The reaction of this compound with an azide (B81097) source, such as sodium azide, results in the formation of an azido (B1232118) alcohol. This reaction is a powerful tool in organic synthesis as the azide group can be subsequently transformed into a variety of other functional groups. For example, azides can be reduced to primary amines or participate in cycloaddition reactions, such as the "click" chemistry reaction with alkynes to form triazoles. masterorganicchemistry.com The ring-opening is generally regioselective, with the azide nucleophile attacking the less hindered carbon. This strategy has been utilized in the synthesis of complex molecules like oseltamivir, where an epoxide is opened with an azide nucleophile. researchgate.net

Epoxides can be opened by hydrohalic acids (e.g., HCl, HBr) or metal halides to form halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbons. byjus.com The reaction of an alkene with a halogen in the presence of water also yields a halohydrin. chemistrysteps.commasterorganicchemistry.com In the case of unsymmetrical epoxides like this compound, the regioselectivity of the ring-opening depends on the reaction conditions. Under acidic conditions, the reaction proceeds via a halonium-ion-like transition state, and the nucleophile (halide or water) attacks the more substituted carbon, following Markovnikov's rule. youtube.comleah4sci.com This leads to the formation of a halohydrin with the hydroxyl group on the less substituted carbon and the halogen on the more substituted carbon. leah4sci.com Halohydrins are versatile intermediates that can be converted back to epoxides upon treatment with a base. youtube.com

Table 2: Halohydrin Formation Reactions

| Reactant | Reagent | Product Type | Key Feature | Reference |

| Alkene | X2, H2O | Halohydrin | Anti-addition | masterorganicchemistry.com |

| Epoxide | HX or Metal Halide | Halohydrin | Ring-opening | byjus.com |

The ring-opening of this compound with oxygen-based nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) leads to the formation of diols and alkoxy alcohols, respectively. These reactions can be catalyzed by either acids or bases. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, while under basic or neutral conditions, the attack occurs at the less substituted carbon. For example, the hydrolysis of this epoxide would yield 3-methylbut-3-ene-1,2-diol.

Carbon-Nucleophile Additions

The reaction of this compound with carbon-centered nucleophiles is a key method for carbon-carbon bond formation. arkat-usa.org

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily open the epoxide ring.

Vinylmagnesium Bromide: The reaction of epoxides with Grignard reagents like phenylmagnesium bromide proceeds via nucleophilic attack on one of the epoxide carbons. rsc.org In the case of this compound, the attack of vinylmagnesium bromide would be expected to occur at the less sterically hindered carbon of the epoxide, following an SN2-type mechanism.

Dimsyl Sodium: Dimsyl sodium (NaDMSO) is another effective carbon nucleophile for epoxide ring-opening. rsc.org Research has shown its utility in the stereoselective synthesis of diols from TMS-substituted epoxides. rsc.org The reaction of this compound with dimsyl sodium would lead to the formation of a new carbon-carbon bond and a hydroxyl group.

Beyond organometallic reagents, a variety of other carbon-centered nucleophiles can be employed to open the epoxide ring. These reactions often require activation of the epoxide, for instance, through the use of Lewis acids or specialized solvents like fluorinated alcohols. arkat-usa.org The use of fluorinated alcohols can enhance the electrophilicity of the epoxide, facilitating attack by weaker carbon nucleophiles. arkat-usa.org

Acid-Catalyzed Ring Opening and Rearrangements

Under acidic conditions, the epoxide oxygen is protonated, forming a better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.comkhanacademy.org The regioselectivity of the attack depends on the substitution pattern of the epoxide.

In the case of an unsymmetrical epoxide like this compound, which has a tertiary and a primary carbon, the nucleophile will preferentially attack the more substituted (tertiary) carbon. masterorganicchemistry.comlibretexts.org This is because the transition state has significant carbocationic character, which is better stabilized by the tertiary center. libretexts.org This process is analogous to the opening of bromonium or mercurinium ions. masterorganicchemistry.com The reaction proceeds with inversion of configuration at the site of attack, leading to a trans relationship between the incoming nucleophile and the remaining hydroxyl group. libretexts.org

| Reaction Condition | Nucleophile | Major Product | Regioselectivity |

| Aqueous Acid (H₃O⁺) | H₂O | 1,2-diol | Attack at the more substituted carbon |

| Anhydrous HX | X⁻ | trans-halohydrin | Attack at the more substituted carbon |

| Alcohol (ROH) in Acid | ROH | trans-alkoxy-alcohol | Attack at the more substituted carbon |

Enzymatic Ring Opening: Isoprene-Epoxide—Glutathione S-Transferase (EC 4.4.1.34)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic substrates, including epoxides. nih.govnih.gov

This compound is a substrate for isoprene-epoxide—glutathione S-transferase. ebi.ac.uk This enzyme facilitates the nucleophilic attack of the thiol group of glutathione on the epoxide ring, leading to its opening and the formation of a glutathione conjugate. ebi.ac.uk This enzymatic reaction is a key step in the metabolism of isoprene (B109036). ebi.ac.uk Studies have shown that this GST can also detoxify other reactive epoxides, highlighting its broad substrate specificity. ebi.ac.uk

Reactions Involving the Alkenyl Moiety

The vinyl group of this compound provides a handle for a different set of chemical transformations, allowing for the modification of the carbon skeleton while potentially preserving the epoxide functionality.

Olefin Metathesis and Cross-Coupling Strategies

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orguwindsor.ca

Chemo- and Regioselective Transformations of Both Functional Groups

The presence of two distinct reactive sites in this compound—the epoxide ring and the vinyl group—presents a significant challenge and opportunity in synthetic chemistry: the control of chemo- and regioselectivity. dalalinstitute.com Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity concerns the specific site of bond formation during a reaction, such as which carbon of the epoxide ring is attacked.

Epoxide Ring-Opening:

The ring-opening of the epoxide is a versatile transformation that can be catalyzed by either acid or base. The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions (SN2-type): A strong nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. For this compound, this is the primary carbon (C4). This pathway is controlled by sterics, and the reaction proceeds via a classic SN2 mechanism. youtube.com

Under acidic conditions (SN1-type character): The reaction is initiated by protonation of the epoxide oxygen. This makes the epoxide a better leaving group and activates the ring toward attack by even weak nucleophiles. The positive charge is better stabilized on the more substituted carbon (the tertiary carbon, C3). Consequently, the nucleophile attacks preferentially at this more substituted position. youtube.com The transition state has significant carbocation-like character at the tertiary carbon. youtube.com

The reactivity of isoprene-derived epoxides has been studied, revealing that various nucleophiles present in atmospheric aerosols can react efficiently. nih.gov The rates of these reactions can vary significantly. For example, the hydrolysis of 1,2-epoxyisoprene is rapid even at neutral pH, while other related epoxides require acidic conditions to react within a reasonable timeframe. nih.gov Nucleophiles such as sulfate (B86663) and halides can also participate in these ring-opening reactions, with halides often being much stronger nucleophiles than water or sulfate. nih.gov

Table 1: Regioselectivity of Epoxide Ring-Opening in this compound

| Condition | Nucleophile (Example) | Site of Attack | Major Product Structure |

| Basic / Strong Nucleophile | MeO⁻ | C4 (less substituted) | (R)-4-methoxy-2-methylbut-3-en-1,2-diol |

| Acidic / Weak Nucleophile | H₂O / H⁺ | C3 (more substituted) | (R)-2-methylbut-3-en-1,2-diol |

Reactions at the Vinyl Group:

The vinyl group can undergo a variety of addition reactions. Chemoselective reaction at the vinyl group while leaving the epoxide intact requires careful choice of reagents. For example, certain electrophilic additions or hydroboration-oxidation could potentially be directed to the double bond.

The epoxidation of the vinyl group itself is a key transformation. The choice between reagents like m-CPBA, which is effective for electron-rich alkenes, and systems like H₂O₂/NaOH, used for electron-deficient alkenes, demonstrates chemoselective principles. youtube.com Given the electronic nature of the vinyl group in this compound, an electrophilic epoxidation agent like m-CPBA would be appropriate.

Controlling the reaction to occur at one site without affecting the other is the primary goal. For instance, protecting the epoxide through a temporary derivatization could allow for extensive modification of the vinyl group, after which the epoxide can be regenerated. Conversely, transforming the vinyl group first could alter the electronic properties and steric environment of the epoxide, influencing its subsequent reactivity.

Applications in Complex Organic Synthesis and Natural Product Chemistry

(3R)-3,4-Epoxy-3-methylbut-1-ene as a Chiral Building Block

The enantiopure nature of this compound allows for its direct incorporation into target molecules, preserving and transferring its stereochemical information. This attribute is of paramount importance in the synthesis of chiral compounds where biological activity is often dependent on a specific stereoisomer.

The utility of this compound as a chiral precursor is prominently demonstrated in the total synthesis of various natural products. Its defined stereochemistry provides a crucial starting point for constructing complex molecular architectures with high stereocontrol. For instance, it has been employed as a key intermediate in the synthesis of compounds like (-)-Coriolin, a hirsutane sesquiterpene with antibiotic and antitumor properties. The synthesis of such intricate natural products often involves a series of stereoselective reactions where the initial chirality of the building block dictates the stereochemical outcome of the final product.

Another significant application is in the synthesis of Halichondrin B analogues. Halichondrin B, a potent anticancer agent isolated from a marine sponge, and its derivatives are complex molecules whose synthesis relies on the strategic assembly of chiral fragments. google.com this compound can serve as a precursor to key building blocks required for the construction of the complex carbon skeleton of these marine natural products. google.com

The table below highlights examples of natural products synthesized using this compound or its derivatives as a chiral building block.

| Natural Product | Class | Key Synthetic Strategy Involving the Chiral Building Block |

| (-)-Coriolin | Hirsutane Sesquiterpene | Utilized in the construction of the tricyclic core. scripps.edu |

| Halichondrin B Analogues | Macrolide | Precursor to key fragments for the synthesis of the complex polyether structure. google.com |

| (-)-Stemoamide | Stemona Alkaloid | Incorporated into the bicyclic core structure through enyne metathesis. uwindsor.ca |

Beyond natural product synthesis, this compound is a valuable precursor for the synthesis of advanced pharmaceutical intermediates and other biologically active compounds. The epoxide and vinyl functionalities offer multiple reaction sites for the introduction of diverse functional groups and the extension of the carbon chain, leading to a wide range of chiral molecules with potential therapeutic applications.

For example, the ring-opening of the epoxide with various nucleophiles can generate a plethora of chiral diols and amino alcohols, which are common structural motifs in many pharmaceuticals. These reactions can be highly regioselective and stereospecific, allowing for precise control over the final product's structure. The resulting intermediates can then be further elaborated to access complex drug candidates.

The development of enamide-based cyclization reactions has further expanded the utility of this chiral building block in synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in many alkaloids and other biologically active molecules. beilstein-journals.org

The reactivity of this compound makes it an excellent starting material for the construction of complex chiral scaffolds and various heterocyclic systems. The vinyl group can participate in a range of reactions, including metathesis, cycloadditions, and hydroboration, to build intricate carbon frameworks.

Enyne metathesis, a powerful carbon-carbon bond-forming reaction, has been successfully applied using derivatives of this compound to construct cyclic compounds containing a 1,3-diene moiety. uwindsor.ca This strategy has been instrumental in the synthesis of various carbocyclic and heterocyclic systems. For example, intramolecular enyne metathesis can lead to the formation of fused and spirocyclic ring systems, which are challenging to synthesize using traditional methods. uwindsor.ca

Furthermore, the epoxide ring can be opened by internal nucleophiles, leading to the formation of cyclic ethers and other heterocyclic structures in a stereocontrolled manner. This intramolecular cyclization approach provides an efficient route to various chiral oxygen- and nitrogen-containing heterocycles.

Diastereoselective and Enantioselective Pathways to Target Molecules

The inherent chirality of this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions, enabling diastereoselective and enantioselective pathways to target molecules. When this chiral building block is reacted with other chiral or prochiral reagents, the existing stereocenter influences the formation of new stereocenters, leading to a preference for one diastereomer over others. cureffi.org

For example, in reactions involving the addition of a nucleophile to the epoxide, the approach of the nucleophile can be sterically hindered on one face of the molecule, leading to a diastereoselective ring-opening. Similarly, in reactions involving the vinyl group, such as hydroboration or epoxidation, the existing chiral center can direct the reagent to one face of the double bond, resulting in the formation of a new stereocenter with high diastereoselectivity. msu.edu

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. cureffi.org By starting with an enantiopure material like this compound, the chirality is already established, and the subsequent synthetic steps are designed to maintain or transfer this chirality to the final product. This approach is often more efficient than methods that rely on the separation of enantiomers from a racemic mixture.

Strategic Incorporation in Convergent Synthesis Routes (e.g., Vitamin E synthesis)

Convergent synthesis is a strategy that involves the preparation of several complex fragments of a target molecule independently, which are then coupled together in the final stages of the synthesis. This approach is often more efficient and higher-yielding than a linear synthesis, where the molecule is built step-by-step.

This compound and its derivatives are ideal for use in convergent synthesis strategies due to their ability to be transformed into key chiral fragments. A notable example is its potential application in the synthesis of Vitamin E (α-tocopherol). The synthesis of the chiral chroman ring of Vitamin E requires a key chiral intermediate. While traditional chemical syntheses of the Vitamin E precursor isophytol (B1199701) have been established, newer, more efficient routes are continuously being explored. nih.gov A chemoenzymatic approach has been developed for the synthesis of a key C15 chiral building block for all-rac-α-tocopherol, starting from farnesol, which can be derived from this compound. This highlights the strategic importance of this chiral epoxide in providing access to essential building blocks for complex, commercially important molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

Determination of Enantiomeric and Diastereomeric Purity

The assessment of enantiomeric and diastereomeric purity is a critical step in the characterization of chiral compounds. For (3R)-3,4-epoxy-3-methylbut-1-ene, which contains a single stereocenter, the focus is primarily on enantiomeric purity, ensuring the prevalence of the desired (R)-enantiomer over its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed for this purpose, utilizing chiral stationary phases (CSPs) that interact differentially with the enantiomers of the analyte.

Chiral GC is particularly well-suited for volatile compounds like this compound. The separation is achieved on capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). The differential interaction between the enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving optimal resolution. For instance, modified cyclodextrins can provide unique selectivities, sometimes even reversing the elution order of the enantiomers.

Chiral HPLC offers a versatile alternative, especially when dealing with less volatile derivatives or when a broader range of chiral stationary phases is required. Polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are widely used. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The choice of mobile phase is critical and must be compatible with the specific coated stationary phase to prevent damage.

Table 1: Comparison of Chiral GC and HPLC for Enantiomeric Purity Analysis

| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase. | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. |

| Analytes | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |

| Stationary Phases | Commonly cyclodextrin derivatives. | Polysaccharide derivatives (e.g., cellulose, amylose), synthetic polymers. |

| Resolution | Often provides high resolution for suitable analytes. | Can achieve high resolution with a wide variety of CSPs. |

| Sample Preparation | May require derivatization to increase volatility. | Often requires less sample preparation. |

Derivatization Methods (e.g., Mosher Ester Analysis for Absolute Configuration)

Derivatization with a chiral reagent can be used to convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished and quantified by non-chiral chromatographic or spectroscopic methods. A prominent example is the Mosher ester analysis , a powerful NMR-based technique for determining the absolute configuration of chiral alcohols.

While this compound itself is an epoxide, it can be converted to a chiral secondary alcohol through a ring-opening reaction. This resulting alcohol can then be esterified with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric Mosher esters.

The key to this method lies in the analysis of the ¹H NMR spectra of these diastereomeric esters. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons near the newly formed stereocenter in the two diastereomers. By comparing the chemical shift differences (Δδ = δS - δR) of the protons on either side of the carbinol carbon, the absolute configuration of the original alcohol, and by extension the parent epoxide, can be deduced.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the absolute configuration and conformation of chiral molecules in solution.

For this compound, a VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. This experimental spectrum is then compared to a theoretically predicted spectrum for a known absolute configuration, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD is a powerful tool as it provides a spectroscopic fingerprint of the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. This technique is particularly useful for studying the chiroptical properties of molecules containing chromophores. While the epoxide and vinyl groups in this compound are not strong chromophores, they can still give rise to a measurable ECD spectrum.

Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. Computational methods, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum for a given enantiomer. The agreement between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra confirms the absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. Advanced NMR techniques provide even deeper insights into the connectivity and stereochemistry of molecules.

2D NMR Experiments for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and, in more complex molecules, the relative stereochemistry. For this compound, which has a relatively simple structure, 2D NMR can still be valuable for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons. For instance, it would show correlations between the vinyl protons and the proton on the epoxide ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It helps to piece together the entire carbon skeleton and confirm the positions of functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of their bonding connectivity. In a rigid or conformationally biased molecule, NOESY can provide information about the relative stereochemistry. For a small and flexible molecule like this compound, its utility for stereochemical determination might be limited, but it can still offer insights into preferred conformations.

Table 2: Key 2D NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application for this compound |

| COSY | ¹H-¹H scalar coupling correlations. | Confirms the connectivity of the vinyl and epoxide protons. |

| HSQC | Direct ¹H-¹³C correlations. | Unambiguously assigns the carbon signals. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall carbon skeleton and placement of the methyl group. |

| NOESY | Through-space ¹H-¹H correlations. | Provides information on spatial proximity of protons, which can suggest conformational preferences. |

By employing this suite of advanced spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for further chemical applications.

Chemical Shift Analysis and Computational NMR Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. The analysis of chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the electronic environment of each nucleus, allowing for the verification of the compound's structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an epoxide, protons on the oxirane ring typically resonate in a distinct upfield region compared to other ethers, generally between 2.5 and 3.5 ppm. libretexts.org The protons of the epoxide ring in this compound are diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals with complex splitting patterns due to geminal and vicinal coupling. libretexts.org The vinyl group protons would appear further downfield, typically in the 5-6 ppm region, while the methyl group protons would be expected at a more shielded position, likely around 1.3-1.5 ppm.

¹³C NMR Spectroscopy: The carbon atoms of an epoxide ring are also characteristically shielded and typically appear in the 40-60 ppm range in a ¹³C NMR spectrum. libretexts.orgoregonstate.edu For this compound, the quaternary carbon of the epoxide (C3) and the methylene (B1212753) carbon of the epoxide (C4) would fall within this range. The olefinic carbons of the vinyl group (C1 and C2) would be found significantly further downfield, generally between 110 and 140 ppm. The methyl carbon would be the most shielded, appearing in the 15-25 ppm region.

Computational NMR Predictions: In the absence of extensive experimental data, computational methods serve as powerful tools for predicting NMR spectra. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with Density Functional Theory (DFT) calculations (e.g., B3LYP), can predict chemical shifts with a high degree of accuracy. nih.gov These theoretical calculations help in the definitive assignment of all ¹H and ¹³C NMR signals and can corroborate stereochemical assignments. nih.gov For complex molecules, computational analysis is invaluable for distinguishing between diastereomers and resolving ambiguous signal assignments.

Predicted NMR Data for this compound

The following table is based on typical chemical shift ranges for epoxides and related functional groups. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (-CH=) | 5.8 - 6.0 (dd) | 135 - 140 |

| **C2 (=CH₂) ** | 5.0 - 5.3 (m) | 115 - 120 |

| C3 (-C(O)-) | - | 55 - 60 |

| C4 (-CH₂(O)-) | 2.6 - 2.9 (m) | 45 - 50 |

| -CH₃ | 1.3 - 1.5 (s) | 20 - 25 |

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₅H₈O), the exact monoisotopic mass is 84.05751 Da. ebi.ac.uk In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 84. This peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. For epoxides, common fragmentation pathways include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions. For this compound, the following fragmentation patterns can be predicted:

Loss of a methyl radical (•CH₃): Cleavage of the C3-CH₃ bond would result in a stable acylium-like ion or a rearranged ion at m/z 69. This is often a prominent peak.

Loss of a formyl radical (•CHO): Rearrangement and cleavage can lead to the loss of a formyl radical, resulting in a fragment at m/z 55. This corresponds to a C₄H₇⁺ ion, which can be a stable allylic cation.

Loss of ethylene (B1197577) (C₂H₄): Cleavage involving the vinyl group could lead to the loss of ethylene, producing a fragment at m/z 56.

Cleavage of the epoxide ring: The ring can open and fragment in various ways, leading to smaller ions. For example, a peak at m/z 43 could correspond to the acetyl cation [CH₃CO]⁺ or the isopropyl cation [(CH₃)₂CH]⁺ after rearrangement. A peak at m/z 41 would correspond to the allyl cation [C₃H₅]⁺.

Predicted Mass Spectrometry Fragmentation Data for this compound

This table outlines plausible fragmentation patterns. The relative abundance of each fragment depends on the ionization conditions.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 84 | [C₅H₈O]⁺ | (Molecular Ion) |

| 69 | [C₄H₅O]⁺ | •CH₃ |

| 55 | [C₄H₇]⁺ | •CHO |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | C₂H₅• or C₂H₃O• |

| 41 | [C₃H₅]⁺ | C₂H₃O• |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The Sharpless asymmetric epoxidation of isoprene (B109036) has been a foundational method for the synthesis of (3R)-3,4-epoxy-3-methylbut-1-ene. However, ongoing research is focused on developing more sustainable and efficient synthetic strategies. A key area of investigation is the use of greener oxidants and catalytic systems to minimize waste and improve atom economy.

One promising approach involves the use of hydrogen peroxide as a clean oxidant. While challenges related to selectivity and catalyst stability exist, the development of robust catalysts that can effectively utilize hydrogen peroxide would represent a significant advancement in the sustainable production of this epoxide. Another avenue being explored is the enzymatic epoxidation of isoprene. Biocatalytic methods, employing enzymes such as monooxygenases, offer the potential for high enantioselectivity under mild reaction conditions, thereby reducing energy consumption and the use of hazardous reagents.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

Recent advancements have seen the exploration of metal-organic frameworks (MOFs) and zeolites as catalyst supports. These materials offer high surface areas and tunable pore structures, which can lead to improved catalyst activity and stability. Furthermore, the development of chiral catalysts based on earth-abundant and non-toxic metals is a significant area of interest. These catalysts aim to replace traditional systems that often rely on rare or toxic metals, contributing to more sustainable chemical processes.

| Catalyst System | Key Features | Potential Advantages |

| Titanium-silicalite (TS-1) with chiral modifiers | Heterogeneous catalyst, shape-selective properties | Enhanced stability, recyclability, potential for continuous flow processes |

| Manganese complexes with chiral salen ligands | Homogeneous catalyst, high tunability | High enantioselectivity, activity with various oxidants |

| Engineered cytochrome P450 monooxygenases | Biocatalyst | High selectivity under mild conditions, environmentally benign |

Broader Applications in Material Science and Other Chemical Disciplines

While traditionally used in fine chemical synthesis, the unique bifunctional nature of this compound opens up possibilities for its use in material science. The vinyl and epoxide moieties can undergo distinct polymerization reactions, making it a candidate for the synthesis of novel polymers and functional materials.

For instance, the ring-opening polymerization of the epoxide group can lead to the formation of polyethers with pendant vinyl groups. These vinyl groups can then be further functionalized or cross-linked to create materials with tailored properties, such as hydrogels or specialized coatings. The controlled polymerization of both functional groups could also lead to the development of unique block copolymers with interesting self-assembly behaviors.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound with continuous flow chemistry and automated platforms represents a significant step towards more efficient and scalable production. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.

The development of robust and recyclable heterogeneous catalysts is crucial for the successful implementation of flow processes. By packing these catalysts into a column, a continuous stream of isoprene and an oxidant can be passed through, allowing for a continuous production of the desired epoxide. This approach not only increases efficiency but also simplifies purification processes. The automation of this entire workflow, from reactant feeding to product analysis, would further enhance productivity and reproducibility.

常见问题

Basic: What enzymatic pathways involve (3R)-3,4-epoxy-3-methylbut-1-ene, and how can researchers investigate its role in biodegradation?

Answer:

The enzyme isoprene-epoxide—glutathione S-transferase (isoI) in Rhodococcus sp. AD45 catalyzes the glutathione-dependent ring-opening of this compound during isoprene degradation . To study this pathway:

- Methodology : Use recombinant enzyme assays with glutathione as a cofactor. Monitor reaction kinetics via HPLC or LC-MS to quantify substrate depletion and product formation (e.g., 2-(glutathion-S-yl)-2-methylbut-3-en-1-ol).

- Advanced Tip : Investigate substrate specificity by testing structurally analogous epoxides to confirm the enzyme’s preference for the (3R)-stereoisomer.

Basic: What synthetic routes are available for this compound, and how is stereochemical purity ensured?

Answer:

Synthesis often involves transmetallation of allyltin intermediates (e.g., tributylstannanes) with aldehydes, followed by epoxidation .

- Methodology :

- Key Challenge : Optimize reaction conditions (temperature, solvent) to minimize racemization.

Advanced: How can computational modeling resolve contradictions in reported reactivity data for this epoxide?

Answer:

Contradictions in reactivity (e.g., divergent kinetic profiles in enzymatic vs. abiotic conditions) may arise from methodological differences in experimental setups .

- Methodology :

- Perform hybrid QM/MM simulations to model the epoxide’s electronic structure and interaction with active-site residues in isoI.

- Validate predictions using isotopic labeling (e.g., ¹⁸O) to track oxygen transfer during ring-opening reactions .

- Data Triangulation : Compare results across wet-lab assays, computational models, and meta-analyses of existing datasets .

Advanced: How to design experiments probing the stereochemical outcomes of this compound in nucleophilic reactions?

Answer:

The (3R)-configuration influences regioselectivity in ring-opening reactions.

- Methodology :

- Use chiral nucleophiles (e.g., thiols or amines) and analyze products via X-ray crystallography or NOESY NMR to determine stereochemical preferences.

- Conduct kinetic isotope effect (KIE) studies to distinguish between stepwise and concerted mechanisms .

Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?

Answer:

- GC-MS : Ideal for volatile epoxides; use chiral columns to distinguish stereoisomers.

- HPLC with UV/fluorescence detection : For non-volatile derivatives (e.g., post-reaction conjugates with glutathione) .

- Calibration : Prepare standard curves using synthetic (3R)-enantiomer to ensure accuracy.

Advanced: How to reconcile divergent data on the environmental persistence of this epoxide?

Answer:

Persistence may vary due to microbial diversity or abiotic factors (pH, temperature).

- Methodology :

- Conduct microcosm studies with controlled microbial consortia (e.g., Rhodococcus-enriched cultures) .

- Use LC-HRMS to track degradation products and compare half-lives under varying environmental conditions.

Basic: What literature review strategies ensure comprehensive coverage of prior research on this compound?

Answer:

- Database Search : Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “isoprene degradation,” “epoxide lyase.”

Advanced: How to optimize enzymatic assays for studying isoI’s activity with this compound?

Answer:

- Kinetic Parameters : Determine and using Michaelis-Menten plots. Include negative controls (e.g., heat-inactivated enzyme).

- Inhibition Studies : Test competitive inhibitors (e.g., non-hydrolysable epoxide analogs) to map the active site .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods due to potential volatility/toxicity.

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Waste Disposal : Neutralize epoxides with aqueous sodium bisulfite before disposal.

Advanced: How to validate the ecological relevance of lab-based degradation studies?

Answer:

- Field Sampling : Isolate microbial communities from isoprene-rich environments (e.g., tree canopies).

- Metagenomics : Screen for isoI homologs via PCR with degenerate primers targeting conserved regions of the gene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。